Pyrazolo[1,5-a]pyrimidine derivatives represent a significant class of N-heterocyclic compounds with a broad spectrum of biological activities. These compounds have garnered substantial interest in medicinal chemistry due to their potential as therapeutic agents, particularly as antitumor scaffolds. The structural diversity of pyrazolo[1,5-a]pyrimidines is achieved through various synthetic pathways, which not only enhance their chemical properties but also their applicability in different fields, including material science for their photophysical properties1.
Pyrazolo[1,5-a]pyrimidines have been extensively studied for their anticancer potential. The structural modifications of these compounds have led to the identification of derivatives with significant cytotoxicity against various human cancer cell lines, including lung, breast, prostate, and cervical cancer cells15. The design of new drugs bearing the pyrazolo[1,5-a]pyrimidine core is driven by the need for more efficient and rational treatments for cancer1.
The antimicrobial properties of pyrazolo[1,5-a]pyrimidines are not limited to their antibacterial activity. They have also been shown to possess anti-biofilm activities, which are crucial in combating bacterial resistance. Compounds with promising minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values have been identified, indicating their potential as novel antimicrobial agents56.
The cytoprotective effects of pyrazolo[1,5-a]pyrimidines make them candidates for the development of drugs to treat gastric mucosal ulcers. Their ability to inhibit gastric lesions in rats suggests a potential therapeutic application in gastroenterology4.
The synthesis of pyrazolo[1,5-a]pyrimidines involves various reactions, including condensation and cyclization processes. The structures of these compounds have been characterized using techniques such as IR, NMR, and X-ray crystallography, providing insights into their chemical properties and the basis for their biological activities237.
This compound is classified as a pyrazolo[1,5-a]pyrimidine derivative, which is part of a larger class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often explored for their utility in drug discovery.
The synthesis of 5,7-bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes:
The synthesis parameters such as temperature, time, and solvent choice can significantly influence the reaction outcomes and product yields .
The molecular structure of 5,7-bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine features:
The three-dimensional arrangement and electronic distribution within the molecule can be analyzed using computational methods such as density functional theory (DFT), which provides insights into its reactivity and interaction with biological targets .
The chemical reactivity of 5,7-bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine can include:
The mechanism of action for 5,7-bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine primarily involves:
The physical and chemical properties of 5,7-bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine include:
These properties are crucial for understanding its behavior in biological systems and during synthetic procedures .
5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine has several significant applications:
Pyrazolo[1,5‑a]pyrimidine represents a privileged bicyclic heterocyclic scaffold characterized by a fused pyrazole-pyrimidine system. This architecture confers remarkable electronic versatility due to the presence of multiple nitrogen atoms (N1, N2, N4, N5) within its 6-5 fused ring structure. The core exhibits π-deficient properties, with electron density distribution significantly influenced by substituent patterns. In the case of 5,7-bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine (CAS 174842-48-9), the molecular formula C₁₀H₄F₆N₄S and molecular weight of 326.22 g/mol reflect a compact yet highly functionalized system [8].
The bicyclic framework adopts a planar conformation that facilitates π-stacking interactions in biological environments. Crystallographic analyses reveal that trifluoromethyl groups at positions 5 and 7 induce significant electron withdrawal from the pyrimidine ring, creating an electron-deficient region that influences intermolecular interactions . Meanwhile, the cyano group at position 3 extends conjugation perpendicular to the bicyclic plane, enhancing dipole moment and polar surface area. The methylthio (-SCH₃) group at position 2 serves as a moderately electron-donating substituent through hyperconjugation, creating electronic asymmetry crucial for binding selectivity.
Table 1: Key Structural Features of 5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine
Structural Element | Position | Electronic Contribution | Spatial Orientation |
---|---|---|---|
Pyrazolo[1,5-a]pyrimidine core | N/A | π-deficient heterocycle | Planar bicyclic system |
Trifluoromethyl (-CF₃) | 5 & 7 | Strong electron-withdrawing | Tetrahedral geometry |
Cyano (-C≡N) | 3 | Moderate electron-withdrawing, conjugation extension | Linear |
Methylthio (-SCH₃) | 2 | Weak electron-donating | Bent conformation |
The combined electronic effects manifest in distinct physicochemical properties: moderate lipophilicity (logP ≈ 2-3) imparted by the trifluoromethyl groups, molecular polarity from the cyano group (TPSA ≈ 70 Ų), and characteristic dipole moments (4-6 D) that influence crystalline packing. Nuclear magnetic resonance spectroscopy shows distinctive chemical shifts, including characteristic ¹⁹F NMR resonances between -60 to -65 ppm for the trifluoromethyl groups and ¹³C NMR signals near 115 ppm for the cyano carbon . These features collectively enable diverse binding modalities in biological systems while maintaining favorable drug-like properties.
The strategic placement of trifluoromethyl, cyano, and methylthio groups on the pyrazolo[1,5-a]pyrimidine scaffold creates synergistic effects that enhance bioactivity. Trifluoromethyl groups at positions 5 and 7 profoundly influence molecular recognition. Their strong electron-withdrawing nature (σₘ = 0.43) reduces basicity of ring nitrogens while enhancing metabolic stability through resistance to oxidative degradation. The fluorine atoms participate in hydrophobic interactions and weak hydrogen bonding (CF···H contacts) with protein residues, contributing to binding affinity. In kinase inhibition assays, these groups occupy hydrophobic pockets typically inaccessible to non-fluorinated analogs, explaining the enhanced potency against targets like adaptor-associated kinase 1 (AAK1) [5].
The cyano (-C≡N) substituent at position 3 serves multiple roles: as a hydrogen bond acceptor (nitrogen atom), a polar group improving aqueous solubility, and a versatile synthetic handle for further derivatization. Its electron-withdrawing character (σₘ = 0.56) modulates the electron density at position 2, activating the methylthio group for nucleophilic displacement reactions. This enables facile generation of diverse analogs like carboxamide derivatives (e.g., CAS 175203-36-8) through controlled hydrolysis [8]. In biological systems, the cyano nitrogen forms critical hydrogen bonds with backbone amides in kinase ATP-binding sites, as demonstrated in molecular docking studies [4] [6].
The methylthio (-SCH₃) group at position 2 provides moderate lipophilicity (π = 0.61) while functioning as a "transformable" substituent. Its sulfur atom acts as a hydrogen bond acceptor and participates in hydrophobic interactions. Medicinal chemistry optimization frequently exploits this group for derivatization, as its displacement with amines generates analogs with enhanced target affinity. The electron-donating capability (+R effect) of sulfur moderately counterbalances the electron-deficient core, creating a push-pull system that influences charge distribution across the bicyclic system .
Table 2: Bioactivity Contributions of Key Substituents
Substituent | Key Properties | Biological Roles | Derivatization Potential |
---|---|---|---|
Trifluoromethyl (5,7) | - High lipophilicity- Metabolic stability- Weak H-bond acceptor | - Occupies hydrophobic pockets- Enhances membrane permeability- Electron withdrawal modulates pKa | Limited; primarily terminal group |
Cyano (3) | - Moderate polarity- Strong H-bond acceptor- Conjugation extension | - Direct H-bonding with targets- Improves solubility- Electronic modulation of core | High: hydrolysis to amide, reduction to amine, tetrazole formation |
Methylthio (2) | - Moderate lipophilicity- Weak H-bond acceptor- Polarizable sulfur | - Hydrophobic interactions- Leaving group for nucleophilic substitution | Very high: displacement with amines, oxidation to sulfone/sulfoxide |
Pyrazolo[1,5-a]pyrimidine chemistry emerged in the 1970s as an underexplored alternative to purine isosteres, with initial research focused on nucleoside analogs. Early synthetic efforts established cyclocondensation as the fundamental approach: reacting 5-amino-1H-pyrazole derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents. The discovery of pyrazolo[1,5-a]pyrimidine's structural resemblance to adenine sparked interest in their kinase inhibitory potential, as they could mimic the purine ring in ATP-binding sites while offering superior physicochemical tuning [5].
The integration of trifluoromethyl groups marked a significant advancement in the 1990s, driven by improved trifluoromethylation reagents. The specific compound 5,7-bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine (first reported in 1996, CAS 174842-48-9) represented a strategic innovation—its synthesis involved cyclocondensation of 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile with hexafluoroacetylacetone under acid catalysis [8]. This route provided efficient access to gram-scale quantities, enabling biological evaluation. The simultaneous presence of three distinct functional groups (trifluoromethyl, cyano, methylthio) created unprecedented opportunities for lead optimization.
Table 3: Historical Milestones in Pyrazolo[1,5-a]pyrimidine Drug Discovery
Timeframe | Development | Significance |
---|---|---|
1970s-1980s | Initial synthetic methodologies | Established core cyclocondensation chemistry; recognized purine bioisosterism |
Early 1990s | First trifluoromethylated derivatives | Improved metabolic stability and membrane penetration |
1996 | Synthesis of 5,7-bis(trifluoromethyl)-3-cyano-2-(methylthio) analog (CAS 174842-48-9) | Introduced multi-functional scaffold with derivatization handles |
2000s | Exploration as kinase inhibitors (CDK, AAK1, JAK2) | Validated target engagement in oncology; structure-activity relationship mapping |
2010s-Present | Thioglycoside conjugates (e.g., EVT-326796 derivatives) | Expanded applications to antimicrobial and cytoprotective domains |
The 2000s witnessed focused investigations into pyrazolo[1,5-a]pyrimidines as kinase inhibitors, with 5,7-bis(trifluoromethyl) derivatives showing particular promise. Their mechanism as ATP-competitive inhibitors was structurally confirmed through X-ray crystallography with CDK2, revealing critical hydrogen bonding between the pyrimidine N1 and kinase hinge region residue Leu83 [5] [6]. The methylthio group at position 2 proved essential for synthetic diversification—nucleophilic displacement with amines generated analogs with improved potency against cancer cell lines (e.g., HCT-116 IC₅₀ = 6-99 nM) [6].
Recent innovations focus on hybrid molecules, exemplified by thioglycoside conjugates that merge the pyrazolo[1,5-a]pyrimidine core with sugar moieties (e.g., EVT-326796 derivatives). These maintain kinase inhibition while gaining antibacterial and anti-biofilm activities, demonstrating the scaffold's versatility beyond oncology . The historical evolution of this compound class illustrates a trajectory from fundamental heterocyclic chemistry to targeted therapeutic agents, with 5,7-bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine serving as a pivotal intermediate in contemporary drug discovery pipelines.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0